molecular formula C22H24N2O4 B11022402 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B11022402
M. Wt: 380.4 g/mol
InChI Key: JITMODSITWNYSP-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic compound It is characterized by the presence of an indene moiety and an isoindoline moiety, connected via a propanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Isoindoline Moiety: The isoindoline moiety can be synthesized through the reduction of isoindole derivatives.

    Coupling Reaction: The two moieties are then coupled using a propanamide linker, often through amide bond formation reactions involving reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (e.g., Cl2, Br2), nucleophiles (e.g., NaOH, NH3), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Lacks the methoxy groups on the indene moiety.

    N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Has a butanamide linker instead of a propanamide linker.

Uniqueness

The presence of the methoxy groups on the indene moiety and the specific propanamide linker may confer unique properties to N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, such as altered reactivity, solubility, or biological activity.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide

InChI

InChI=1S/C22H24N2O4/c1-27-19-11-14-7-8-18(17(14)12-20(19)28-2)23-21(25)9-10-24-13-15-5-3-4-6-16(15)22(24)26/h3-6,11-12,18H,7-10,13H2,1-2H3,(H,23,25)

InChI Key

JITMODSITWNYSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)CCN3CC4=CC=CC=C4C3=O)OC

Origin of Product

United States

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